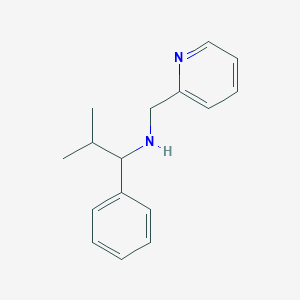![molecular formula C15H17ClN2 B13885886 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorophenyl group attached to an aniline moiety through a methylaminoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline typically involves the reaction of 2-chlorobenzylamine with an appropriate aniline derivative under controlled conditions. One common method includes the use of a Grignard reagent, such as 2-chlorophenyl magnesium bromide, which reacts with aniline to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring .
Scientific Research Applications
2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one:
2-Chlorobenzylamine: A precursor in the synthesis of various organic compounds.
2-Chloroaniline: An aromatic amine used in the production of dyes and pigments.
Uniqueness: 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17ClN2 |
|---|---|
Molecular Weight |
260.76 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methylamino]ethyl]aniline |
InChI |
InChI=1S/C15H17ClN2/c1-11(13-7-3-5-9-15(13)17)18-10-12-6-2-4-8-14(12)16/h2-9,11,18H,10,17H2,1H3 |
InChI Key |
COONEOWHTAAIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1N)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


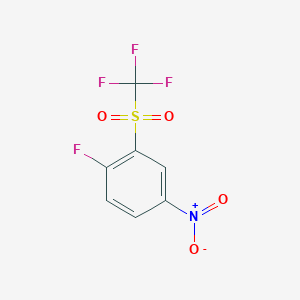
![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885830.png)
![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)


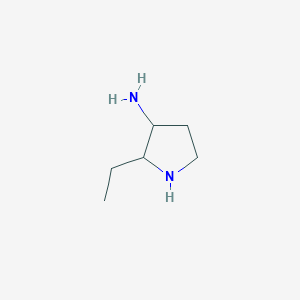
![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)
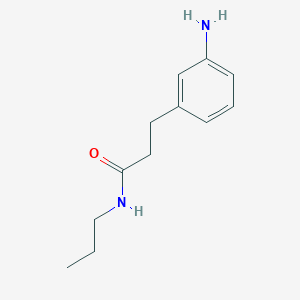

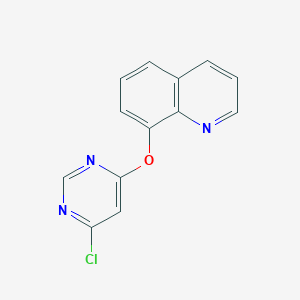
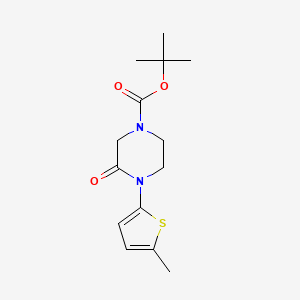
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
